molecular formula C9H9ClO2 B1398115 4-Chloro-2-ethoxybenzaldehyde CAS No. 869088-32-4

4-Chloro-2-ethoxybenzaldehyde

Cat. No. B1398115
CAS RN: 869088-32-4
M. Wt: 184.62 g/mol
InChI Key: NAPVTPDPCOKGIC-UHFFFAOYSA-N
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Description

“4-Chloro-2-ethoxybenzaldehyde” is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 4-chloro-2-ethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-ethoxybenzaldehyde” includes an ethoxy group (C2H5O-) and a chloro group (Cl-) attached to a benzene ring, with a formyl group (-CHO) also attached to the ring . The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-ethoxybenzaldehyde” include a molecular weight of 184.62 g/mol, a XLogP3-AA of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 184.0291072 g/mol, a monoisotopic mass of 184.0291072 g/mol, a topological polar surface area of 26.3 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 150 .

Scientific Research Applications

Vibrational Dynamics Analysis

Research conducted on similar compounds, such as 4-ethoxybenzaldehyde, involves analyzing their vibrational dynamics. Ribeiro-Claro et al. (2021) utilized INS spectroscopy and periodic DFT calculations to assess the dynamics of 4-ethoxybenzaldehyde in solid state, contributing to the understanding of its molecular behavior (Ribeiro-Claro et al., 2021).

Molecular Interaction Studies

Ramakrishnan et al. (2009) investigated the molecular interactions in a binary mixture containing 4-ethoxybenzaldehyde. Through Raman spectroscopy, they explored the vibrational relaxation of the compound, enhancing our understanding of its molecular characteristics (Ramakrishnan et al., 2009).

Chromatographic Analysis

Korhonen and Knuutinen (1984) demonstrated the use of non-polar SE-30 capillary columns for separating chlorinated 4-hydroxybenzaldehydes, which can be related to the study of 4-chloro-2-ethoxybenzaldehyde. This research aids in understanding the separation techniques applicable to such compounds (Korhonen & Knuutinen, 1984).

Photodegradation Studies

Gackowska et al. (2014) investigated the photodegradation of similar compounds, providing insights that could be applicable to the study of 4-chloro-2-ethoxybenzaldehyde. Understanding how these compounds degrade under light exposure is crucial for various applications (Gackowska et al., 2014).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) explored the use of benzaldehyde derivatives as linkers for solid phase organic synthesis. Research like this helps in understanding the potential application of 4-chloro-2-ethoxybenzaldehyde in synthetic chemistry (Swayze, 1997).

Formation of Schiff Bases

Chohan et al. (2003) described the reaction of 2-amino-4-chloro-benzothiazole with 2-acetamidobenzaldehyde to form Schiff bases, highlighting the reactivity and potential applications of chloro-substituted benzaldehydes in creating complex compounds with biological activities (Chohan, Scozzafava, & Supuran, 2003).

Solubility and Activity Coefficient Studies

Larachi et al. (2000) provided data on the solubility of chloro-substituted benzaldehydes, which is crucial for understanding the behavior of 4-chloro-2-ethoxybenzaldehyde in various solvents and conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Hydrogen Bond Studies

Marques, Costa, and Ribeiro-Claro (2001) studied the occurrence of hydrogen bonds in liquid 4-ethoxybenzaldehyde, which can provide insights into the behavior of 4-chloro-2-ethoxybenzaldehyde in similar environments (Marques, Costa, & Ribeiro-Claro, 2001).

Thermophysical Properties

Temprado, Roux, and Chickos (2008) conducted a study on the thermophysical properties of solid aldehydes, including those similar to 4-chloro-2-ethoxybenzaldehyde. This research is vital for understanding the physical characteristics of these compounds under different temperature conditions (Temprado, Roux, & Chickos, 2008).

Crystallographic Studies

Shi, Li, and Liu (2008) analyzed the crystal structure of a compound synthesized from 4-ethoxybenzaldehyde, which helps in understanding the crystallographic properties of similar compounds (Shi, Li, & Liu, 2008).

properties

IUPAC Name

4-chloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVTPDPCOKGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (4.87 g, 38.4 mmol) is added to dry dichloromethane (80 ml) cooled to below −60° C. under an atmosphere of nitrogen followed by dropwise addition of a solution of dry dimethyl sulphoxide (6.25 g, 80.10 mmol) in dry dichloromethane (25 ml) with stirring. After stirring for 15 min. at −78° C., a solution of 4-chloro-2-ethoxybenzyl alcohol (5.97 g, 32.0 mmol) in dry dichloromethane (35 ml) is added dropwise to give a white suspension. The suspension is stirred at −78° C. for 0.5 h then added triethylamine (16.18 g, 0.16 mol) rapidly. The mixture is stirred at room temperature for 1.5 h before quenching with aqueous saturated sodium bicarbonate (100 ml). The aqueous phase is separated and extracted with dichloromethane (2×). The combined organic phases is washed with aqueous HCl (1M) and then with brine, dried over magnesium sulphate, filtered and evaporated to a yellow solid. The solid is dissolved in diethyl ether and purified by eluting through a short plug of flash silica. Evaporate to give 4-chloro-2-ethoxybenzaldehyde as a pale yellow solid.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.97 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
16.18 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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